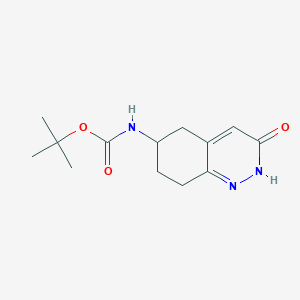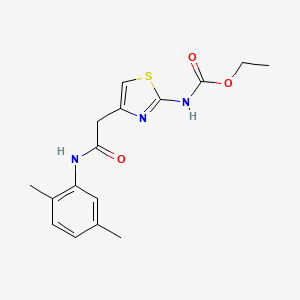![molecular formula C9H13Cl2N3 B2956287 methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride CAS No. 2172073-86-6](/img/structure/B2956287.png)
methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride is a chemical compound that belongs to the class of nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolopyridine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine ring system
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in the construction of various organic compounds.
Biology: The compound has shown potential biological activity, including antimicrobial, anti-inflammatory, and antitumor properties. It can be used as a scaffold for the development of new drugs targeting specific biological pathways.
Medicine: In medicinal chemistry, the compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.
Industry: The compound's versatility makes it useful in the production of organic materials, such as polymers and coatings. Its unique properties can be harnessed to create innovative products with enhanced performance.
Mécanisme D'action
The mechanism by which methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Pyrrolopyridine derivatives: These compounds share the pyrrolopyridine core structure and exhibit similar biological activities.
Methylamine derivatives: Compounds containing the methylamine group can have comparable reactivity and applications.
Uniqueness: Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride stands out due to its specific structural features and the combination of its chemical and biological properties. Its unique structure allows for diverse applications and makes it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-6-7-2-4-11-9-8(7)3-5-12-9;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLZFZRXJCYGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CNC2=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate](/img/structure/B2956204.png)




![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)
![2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2956214.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2956217.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2956218.png)
![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide](/img/structure/B2956222.png)
![1-{4-[3-(4-benzhydrylpiperazino)-2-hydroxypropoxy]phenyl}ethan-1-one](/img/structure/B2956223.png)

![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2956226.png)
